molecular formula C5H7BrO2 B1347131 1-Bromocyclobutanecarboxylic acid CAS No. 32122-23-9

1-Bromocyclobutanecarboxylic acid

Cat. No.: B1347131
CAS No.: 32122-23-9
M. Wt: 179.01 g/mol
InChI Key: YREQYUFYDFSXJC-UHFFFAOYSA-N
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Description

1-Bromocyclobutanecarboxylic acid is an organic compound with the molecular formula C5H7BrO2. It is a colorless to pale yellow solid with a distinctive odor. This compound is an important intermediate in organic synthesis, widely used in the preparation of various heterocyclic compounds, natural products, and active pharmaceutical ingredients .

Preparation Methods

1-Bromocyclobutanecarboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of bromocyclobutane with cyclobutenone. This reaction typically proceeds via a substitution mechanism, where a hydrogen atom is replaced by a bromine atom. The reaction is usually carried out at elevated temperatures with the aid of a catalyst or brominating agent .

Another method involves the Hunsdiecker reaction, where 3-chlorocyclobutanecarboxylic acid is treated with bromine in the presence of mercury(II) oxide and carbon tetrachloride. This reaction results in the formation of 1-bromo-3-chlorocyclobutane, which can be further processed to yield this compound .

Chemical Reactions Analysis

1-Bromocyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, carbon tetrachloride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromocyclobutanecarboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and natural products.

    Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of active pharmaceutical ingredients.

    Industry: It is utilized in the production of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of 1-bromocyclobutanecarboxylic acid involves its reactivity as a brominated carboxylic acid. The bromine atom makes the compound highly reactive, allowing it to participate in various substitution and addition reactions. These reactions often target specific molecular sites, leading to the formation of new compounds with desired properties .

Comparison with Similar Compounds

1-Bromocyclobutanecarboxylic acid can be compared with other brominated carboxylic acids, such as:

The uniqueness of this compound lies in its four-membered ring structure, which imparts specific strain and reactivity characteristics, making it valuable in various synthetic applications.

Properties

IUPAC Name

1-bromocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c6-5(4(7)8)2-1-3-5/h1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREQYUFYDFSXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306727
Record name 1-Bromocyclobutanecarboxylic acid
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Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32122-23-9
Record name 1-Bromocyclobutanecarboxylic acid
Source CAS Common Chemistry
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Record name NSC 179441
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Record name 32122-23-9
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Record name 1-Bromocyclobutanecarboxylic acid
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Record name 1-bromocyclobutane-1-carboxylic acid
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